{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine
Description
Chemical Structure & Properties {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine (CAS: 1095098-16-0) is a brominated aromatic amine with the molecular formula C₁₅H₁₆BrNO (MW: 306.2 g/mol). Its IUPAC name is 1-[4-bromo-2-(4-methylphenoxy)phenyl]-N-methylmethanamine. The structure features a central benzene ring substituted with a bromine atom at position 4, a 4-methylphenoxy group at position 2, and a methylamine (-CH₂NHCH₃) moiety at the benzylic position.
The bromine atom may serve as a reactive site for further functionalization. Potential applications are inferred from structurally related agrochemicals (e.g., tolfenpyrad in ), which utilize 4-methylphenoxy groups for pesticidal activity.
Properties
IUPAC Name |
1-[4-bromo-2-(4-methylphenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-11-3-7-14(8-4-11)18-15-9-13(16)6-5-12(15)10-17-2/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAVFDPXTDKUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then subjected to a nucleophilic substitution reaction with 4-bromobenzyl chloride to yield 4-bromo-2-(4-methylphenoxy)benzyl bromide. Finally, the benzyl bromide derivative is reacted with methylamine to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Physical State | Notable Features |
|---|---|---|---|---|---|
| {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine | C₁₅H₁₆BrNO | 306.2 | 4-Br, 2-(4-methylphenoxy), -CH₂NHCH₃ | Oil | High lipophilicity due to phenoxy |
| (4-Bromo-2-methylphenyl)methylamine | C₉H₁₂BrN | 214.1 | 4-Br, 2-CH₃, -CH₂NHCH₃ | Not reported | Simpler structure, lower MW |
| (2-Bromo-4-methoxy-phenyl)-methyl-amine | C₈H₁₀BrNO | 216.08 | 2-Br, 4-OCH₃, -CH₂NHCH₃ | Not reported | Methoxy group enhances polarity |
| [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine | C₁₁H₁₆BrFN₂ | 285.1 | 3-Br, 4-F, -CH₂N(CH₃)₂CH₂CH₂ | Not reported | Fluorine increases electronegativity |
Key Comparisons
Substituent Effects on Reactivity & Bioactivity Phenoxy vs. Methyl/Methoxy Groups: The 4-methylphenoxy group in the target compound contributes to greater steric bulk and lipophilicity compared to methyl () or methoxy () substituents. This may enhance membrane permeability in biological systems but reduce aqueous solubility . Bromine Position: Bromine at position 4 (target) vs. position 2 () alters electronic distribution. Para-substituted bromine in the target compound may stabilize negative charge in intermediates during nucleophilic substitution reactions.
Amine Functionality Methylamine (-CH₂NHCH₃): The target compound’s secondary amine contrasts with tertiary amines like [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine (). Tertiary amines generally exhibit higher basicity and solubility in acidic environments due to protonation .
Molecular Weight & Physicochemical Properties The target compound’s higher MW (306.2 vs.
Agrochemical Relevance The 4-methylphenoxy group is shared with tolfenpyrad (), a pesticide targeting mitochondrial complex I. This structural motif may confer similar bioactivity in the target compound, though bromine’s role (vs. chlorine in tolfenpyrad) requires further study .
Biological Activity
The compound {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine is a novel organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a brominated phenyl group and a methylamine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Structural Characteristics
The molecular structure of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine can be summarized as follows:
- Bromine Substitution : Enhances electron-withdrawing properties, potentially increasing the compound's reactivity.
- Methylamine Moiety : May facilitate interactions with biological targets through hydrogen bonding.
- Phenoxy Group : Contributes to the compound's lipophilicity, which is crucial for cell membrane penetration.
Antimicrobial Activity
Research indicates that compounds structurally similar to {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine exhibit promising antimicrobial properties. In vitro studies have shown that derivatives of this compound demonstrate significant activity against various bacterial strains. For instance, one study reported that related compounds achieved comparable antimicrobial activity to standard antibiotics such as norfloxacin and fluconazole .
| Compound | Activity Type | Target Organism | Inhibition (%) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 85% |
| Compound B | Antifungal | C. albicans | 75% |
| {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine | Antimicrobial | Various strains | TBD |
Anticancer Activity
The anticancer potential of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine has been evaluated using the MCF7 human breast adenocarcinoma cell line. The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited cytotoxic effects comparable to the standard chemotherapeutic agent 5-fluorouracil . This suggests that the compound may inhibit cancer cell proliferation effectively.
The biological activity of {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine is hypothesized to involve several mechanisms:
- Enzymatic Interactions : The compound may act as a substrate or inhibitor for specific enzymes involved in microbial resistance mechanisms.
- Membrane Disruption : Similar compounds have been shown to compromise bacterial cell membranes, leading to cell lysis .
- Cell Cycle Arrest : The anticancer effects may involve interference with cell cycle progression in tumor cells.
Case Studies
Several studies have explored the biological implications of compounds related to {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine :
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
Q & A
Q. Example Reaction Conditions :
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane |
| Base | K₂CO₃ |
| Temperature | 25–40°C |
| Reaction Time | 12–24 hours |
Advanced Question: How can researchers optimize reaction yields using design of experiments (DOE)?
Answer:
DOE can systematically evaluate variables such as solvent polarity , base strength , and temperature . For example:
- Solvent Screening : Compare yields in THF (low polarity) vs. DMF (high polarity) to assess nucleophilicity effects.
- Base Optimization : Test NaH (strong base) vs. Et₃N (weak base) to minimize side reactions like over-alkylation.
- Kinetic Profiling : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps .
Data-Driven Example :
A study on analogous brominated amines achieved a 20% yield increase by switching from NaOH to K₂CO₃, reducing hydrolysis side products .
Basic Question: What chemical reactions are feasible for modifying {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine?
Answer:
Key reactions include:
- Nucleophilic Aromatic Substitution : Replace the bromine atom with -OH, -CN, or -SH using CuI catalysis .
- Oxidation : Convert the methylamine group to a nitroso or carbonyl derivative using KMnO₄ or CrO₃ .
- Reduction : Hydrogenate the aromatic ring with H₂/Pd-C to study steric effects on reactivity .
Advanced Question: How can mechanistic studies resolve contradictions in reported reaction outcomes?
Answer:
Discrepancies in substitution rates (e.g., bromine vs. phenoxy group reactivity) can be addressed via:
Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify bond-breaking steps.
Computational Modeling : Use DFT calculations to map transition states and identify steric/electronic barriers (e.g., phenoxy group hindrance) .
Cross-Validation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, exact stoichiometry) .
Basic Question: What analytical methods are recommended for characterizing this compound?
Answer:
Q. Typical NMR Data :
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| CH₃ (methylamine) | 2.3–2.5 | Singlet |
| Aromatic H | 6.8–7.5 | Multiplet |
Advanced Question: How can researchers design assays to study this compound’s interaction with biological targets?
Answer:
Receptor Binding Assays : Use radiolabeled (³H/¹⁴C) compound to quantify binding affinity (Kd) for serotonin or dopamine receptors, given structural similarities to psychoactive amines .
Enzyme Inhibition Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability.
Cell-Based Assays : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
Q. Predicted Properties :
| Parameter | Value |
|---|---|
| logP | 3.2 |
| H-bond donors | 1 |
| PSA | 25 Ų |
Basic Question: What are the compound’s solubility properties?
Answer:
- High Solubility : In polar aprotic solvents (e.g., DMSO, DMF).
- Low Solubility : In water or hexane. Adjust with co-solvents (e.g., 10% EtOH in water) for biological assays .
Advanced Question: How can researchers address discrepancies in biological activity data across studies?
Answer:
- Batch Analysis : Verify compound purity (>95% by HPLC) and stereochemistry (if applicable).
- Assay Standardization : Use common positive controls (e.g., ketanserin for 5-HT₂A binding) across labs.
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
